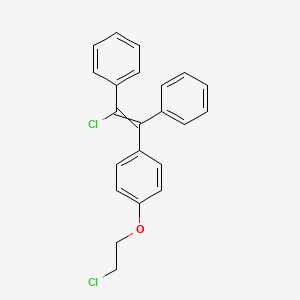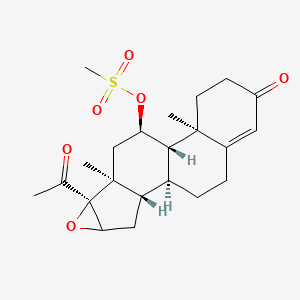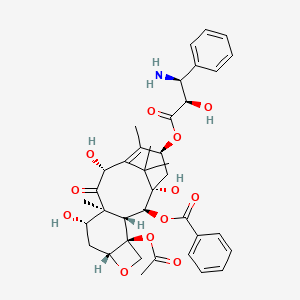
水素化リチウムアルミニウム ビス(テトラヒドロ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium aluminum hydride bis(tetrahydro) is an inorganic compound with the chemical formula LiAlH₄. It is a white solid that was discovered by Finholt, Bond, and Schlesinger in 1947 . This compound is known for its strong reducing properties and is widely used in organic synthesis, particularly for the reduction of various functional groups.
科学的研究の応用
Lithium aluminum hydride bis(tetrahydro) has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the reduction of various functional groups.
Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It plays a role in the preparation of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and in the hydrogen storage industry.
作用機序
Target of Action
Lithium Aluminum Hydride (LAH), also known as Lithium Alanate, is a powerful reducing agent used in organic synthesis . Its primary targets are polar bonds such as C=O, specifically in esters, carboxylic acids, and amides .
Mode of Action
LAH interacts with its targets by donating hydride ions (H-) to the polar bonds, thereby reducing them . This reduction process involves the nucleophilic attack of the hydride anion on the carbonyl carbon, leading to the formation of an alkoxide anion . This alkoxide anion is then protonated to yield the corresponding alcohol .
Biochemical Pathways
The reduction of esters, carboxylic acids, and amides by LAH leads to the formation of primary alcohols . Similarly, the reduction of ketones results in secondary alcohols . These transformations significantly affect the biochemical pathways of these compounds, altering their reactivity and functionality.
Pharmacokinetics
LAH is highly reactive and can react violently with water, releasing hydrogen gas . It is soluble in non-protic solvents like diethyl ether and tetrahydrofuran .
Result of Action
The result of LAH’s action is the reduction of polar bonds, leading to the formation of alcohols from esters, carboxylic acids, and amides . This transformation can significantly alter the properties of the original compounds, enabling the synthesis of a wide range of organic compounds.
Action Environment
The action of LAH is highly dependent on the environment. It is dangerously reactive towards water and protic solvents, releasing gaseous hydrogen . Therefore, reactions involving LAH are usually carried out under anhydrous and inert conditions to avoid unwanted side reactions . The temperature also plays a crucial role in the reactivity of LAH, with higher temperatures increasing its reactivity .
生化学分析
Biochemical Properties
Lithium aluminum hydride bis(tetrahydro) plays a crucial role in biochemical reactions by acting as a reducing agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the reduction of functional groups such as esters, carboxylic acids, and amides. The compound donates hydride ions, which are essential for the reduction process. For example, lithium aluminum hydride bis(tetrahydro) reduces carboxylic acids to primary alcohols, a reaction that involves the intermediate formation of aldehydes .
Cellular Effects
Lithium aluminum hydride bis(tetrahydro) influences various cellular processes by altering cell function, signaling pathways, gene expression, and cellular metabolism. It can affect cell signaling pathways by modifying the redox state of cells, leading to changes in gene expression. The compound’s reducing properties can impact cellular metabolism by altering the levels of metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of lithium aluminum hydride bis(tetrahydro) involves the coordination of hydride ions with aluminum ions. This interaction forms a tetrahedral structure around the aluminum center, which facilitates the transfer of hydride ions to target molecules. The compound’s strong reducing properties are due to the polar nature of the aluminum-hydrogen bond, making it a potent reducing agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithium aluminum hydride bis(tetrahydro) can change over time due to its high reactivity and potential for degradation. The compound is known to react violently with water, releasing hydrogen gas. This reaction can lead to the degradation of the compound, affecting its stability and long-term efficacy in biochemical applications .
Dosage Effects in Animal Models
The effects of lithium aluminum hydride bis(tetrahydro) vary with different dosages in animal models. At low doses, the compound can effectively reduce target molecules without causing significant adverse effects. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. The threshold for these effects depends on the specific application and the sensitivity of the animal model .
Metabolic Pathways
Lithium aluminum hydride bis(tetrahydro) is involved in various metabolic pathways, primarily through its role as a reducing agent. It interacts with enzymes and cofactors that facilitate the reduction of functional groups in organic molecules. This interaction can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, lithium aluminum hydride bis(tetrahydro) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its efficacy in biochemical applications. The compound’s reactivity and potential for hydrogen gas release also play a role in its transport and distribution .
Subcellular Localization
The subcellular localization of lithium aluminum hydride bis(tetrahydro) is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These factors can affect the compound’s activity and function within cells .
準備方法
Synthetic Routes and Reaction Conditions
Lithium aluminum hydride bis(tetrahydro) is typically synthesized through the reaction between lithium hydride and aluminum chloride in diethyl ether . The reaction can be represented as follows: [ \text{4 LiH + AlCl}_3 \rightarrow \text{LiAlH}_4 + \text{3 LiCl} ]
Industrial Production Methods
In industrial settings, lithium aluminum hydride bis(tetrahydro) is produced by reacting lithium hydride with aluminum chloride under controlled conditions to ensure the purity and yield of the product . The reaction is carried out in anhydrous conditions to prevent unwanted side reactions.
化学反応の分析
Types of Reactions
Lithium aluminum hydride bis(tetrahydro) primarily undergoes reduction reactions. It is a powerful reducing agent that can reduce a wide range of functional groups, including aldehydes, ketones, carboxylic acids, esters, and nitriles .
Common Reagents and Conditions
The compound is often used in solution with dry ethoxyethane (diethyl ether) to prevent reactions with moisture . Common reagents used in conjunction with lithium aluminum hydride bis(tetrahydro) include water and alcohols, which can quench the reaction and form the corresponding alcohols .
Major Products Formed
The major products formed from the reduction reactions involving lithium aluminum hydride bis(tetrahydro) are primary alcohols, secondary alcohols, and amines . For example, the reduction of a carboxylic acid with lithium aluminum hydride bis(tetrahydro) yields a primary alcohol.
類似化合物との比較
Similar Compounds
Sodium borohydride (NaBH₄): A milder reducing agent compared to lithium aluminum hydride bis(tetrahydro), used for the reduction of aldehydes and ketones.
Lithium borohydride (LiBH₄): Another strong reducing agent, similar in reactivity to lithium aluminum hydride bis(tetrahydro), but less commonly used.
Uniqueness
Lithium aluminum hydride bis(tetrahydro) is unique due to its strong reducing power and its ability to reduce a wide range of functional groups, including carboxylic acids and esters, which are not easily reduced by other common reducing agents . This makes it a valuable reagent in organic synthesis and industrial applications.
特性
CAS番号 |
123439-81-6 |
|---|---|
分子式 |
C8H20AlLiO2 |
分子量 |
182.2 g/mol |
IUPAC名 |
lithium;alumanuide;oxolane |
InChI |
InChI=1S/2C4H8O.Al.Li.4H/c2*1-2-4-5-3-1;;;;;;/h2*1-4H2;;;;;;/q;;-1;+1;;;; |
InChIキー |
VVFCZWUYZWVYGI-UHFFFAOYSA-N |
SMILES |
[Li+].C1CCOC1.C1CCOC1.[Al-] |
正規SMILES |
[Li+].C1CCOC1.C1CCOC1.[AlH4-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(2S,3R,5R)-2-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-5,6-dimethylheptan-3-ol](/img/structure/B1141781.png)
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1141782.png)
